(-)-Maackiain
Description
Structure
2D Structure
Properties
IUPAC Name |
(1R,12R)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c17-8-1-2-9-12(3-8)18-6-11-10-4-14-15(20-7-19-14)5-13(10)21-16(9)11/h1-5,11,16-17H,6-7H2/t11-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKSJTUUSUGIDC-ZBEGNZNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40904139 | |
| Record name | Maackiain | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2035-15-6 | |
| Record name | (-)-Maackiain | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2035-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Maackiain | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002035156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Maackiain | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MAACKIAIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF360D25IJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Biotransformation Pathways of Maackiain
Microbial Biotransformation and Detoxification of (-)-Maackiain
Ecological and Pathogenic Implications of Microbial Detoxification
Microbial detoxification of this compound plays a significant role in the interactions between plants and microorganisms, particularly plant pathogens. Some isolates of plant pathogens, such as Nectria haematococca, are known to detoxify this compound by hydroxylating it at carbon 6a oup.comchemfaces.com. This detoxification mechanism can be crucial for the pathogen's ability to overcome the plant's defense responses and establish infection. The fungal hydroxylation of maackiain (B7765809) is catalyzed by an oxygenase oup.com. The ability of fungi to degrade phytoalexins like maackiain and pisatin (B192138) is linked to their virulence on host plants uv.mx.
Mammalian Metabolic Fate and Pharmacokinetic Parameters of this compound
Upon entering a mammalian system, this compound undergoes biotransformation through various metabolic pathways, primarily in the liver and intestine. The metabolic fate of maackiain involves both Phase I and Phase II reactions researchgate.netresearchgate.netnih.gov.
Phase I Biotransformation: Oxidation and Dehydrogenation Products
Phase I metabolism of this compound involves reactions such as oxidation and dehydrogenation researchgate.netresearchgate.netnih.gov. These reactions typically introduce or expose functional groups on the maackiain molecule, making it more amenable to subsequent conjugation in Phase II longdom.org. While specific oxidation and dehydrogenation products of maackiain in mammals are indicated, detailed structural characterization of all such metabolites requires further investigation.
Phase II Conjugation Pathways: Glucosylation, Glucuronidation, and Sulfation
Phase II metabolism is a crucial detoxification step that increases the water solubility of compounds, facilitating their excretion ontosight.ai. For this compound, major Phase II conjugation pathways identified in mammalian systems include glucosylation, glucuronidation, and sulfation researchgate.netresearchgate.netnih.govcenmed.comdphen1.com.
Glucuronidation involves the conjugation of glucuronic acid to the maackiain molecule, catalyzed by UDP-glucuronosyltransferases ontosight.aiuomus.edu.iq. Sulfation involves the addition of a sulfate (B86663) group, mediated by sulfotransferases ontosight.aiuomus.edu.iq. Glucosylation, the addition of a glucose moiety, also contributes to maackiain's metabolism. These conjugation reactions generally lead to metabolites that are more polar and readily excreted in urine or bile ontosight.aiuomus.edu.iq.
Identification and Characterization of Human and Animal Metabolites (e.g., Trifolirhizin)
Research has led to the identification and characterization of several metabolites of this compound in animals, notably in rats. Trifolirhizin (B192568), a glucosylation conjugate of maackiain, has been identified as a significant metabolite researchgate.netresearchgate.netnih.govcenmed.comuni.lu. Trifolirhizin is also a naturally occurring pterocarpan (B192222) glycoside found in various plants researchgate.net. Studies in rats have identified trifolirhizin as a product of glucosylation conjugation of maackiain researchgate.netresearchgate.net.
Other Phase II metabolites, such as maackiain-sulfate (M-7-S) and maackiain-glucuronide (M-7-G), have also been identified and quantified in pharmacokinetic studies in mice dphen1.comnih.gov. These conjugated metabolites are formed rapidly nih.gov.
Some identified metabolites are listed in the table below:
| Metabolite Name | Conjugation Type | Detected In |
| Trifolirhizin | Glucosylation | Rats researchgate.netresearchgate.net |
| Maackiain-sulfate (M-7-S) | Sulfation | Mice nih.gov |
| Maackiain-glucuronide (M-7-G) | Glucuronidation | Mice nih.gov |
Ten metabolites of maackiain following oral absorption in rats have been reasonably deduced and characterized, highlighting the complexity of its biotransformation researchgate.netresearchgate.net.
In Vitro and In Vivo Pharmacokinetic and Disposition Studies
Pharmacokinetic and disposition studies of this compound have been conducted using both in vitro and in vivo models, primarily in rodents. These studies aim to understand how maackiain is absorbed, distributed, metabolized, and excreted.
In vivo pharmacokinetic studies in rats and mice have utilized techniques like UPLC-MS/MS to quantify maackiain and its metabolites in biological samples such as plasma, urine, and feces researchgate.netnih.govresearchgate.net. These studies have revealed that maackiain undergoes extensive metabolism, with Phase II conjugates being major forms in circulation and excretion researchgate.netresearchgate.netnih.gov.
Studies in mice have shown that maackiain-sulfate and maackiain-glucuronide are major metabolites detected in plasma after intravenous administration nih.gov. The rapid appearance of these conjugates suggests quick glucuronidation and sulfation processes nih.gov.
In vitro studies, such as those using liver microsomes and Caco-2 cell cultures, have further supported the metabolic pathways observed in vivo, confirming the formation of conjugated metabolites researchgate.netresearchgate.netnih.gov. These studies help to elucidate the sites and mechanisms of maackiain's biotransformation.
Pharmacokinetic parameters, such as maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and area under the curve (AUC), have been determined in animal studies to characterize maackiain's disposition nih.govresearchgate.net. For instance, in one study in A/J mice after intravenous administration, maackiain showed a Cmax of 10.73 µM and an AUC0-t of 3.99 hr*µM nih.gov. The oral bioavailability of maackiain has been reported to be low in mice, partly attributed to first-pass metabolism in the liver and intestine nih.gov.
The metabolites detected in blood, urine, and feces provide complementary information on the migration, metabolism, and excretion patterns of maackiain in rats researchgate.net.
Here is a summary of some pharmacokinetic data from a study in A/J mice after intravenous administration:
| Compound | Cmax (µM) | Tmax (hr) | AUC0-t (hr*µM) |
| Maackiain | 10.73 | 0.05 | 3.99 |
| Maackiain-sulfate (M-7-S) | - | 0 | - |
| Maackiain-glucuronide (M-7-G) | - | 0 | - |
Note: Cmax and AUC values for metabolites were not explicitly provided in the snippet, but their rapid formation (Tmax = 0) was noted. nih.gov
These studies collectively contribute to understanding the metabolic fate and pharmacokinetic behavior of this compound in mammalian systems, which is essential for evaluating its biological activities and potential applications.
Synthetic Methodologies and Chemical Derivatization of Maackiain
Total Chemical Synthesis of (-)-Maackiain and Related Pterocarpans
Total chemical synthesis routes for pterocarpans, including this compound, have been developed to provide access to these compounds for research and potential applications nih.govresearchgate.netdntb.gov.ua. Early syntheses of (±)-maackiain have been reported researchgate.net. One general synthesis of (±)-maackiain involves a sequence of reactions starting from readily available precursors researchgate.netrsc.org. This route includes steps such as the reaction of acrylonitrile (B1666552) with a phenolic compound, followed by hydrolysis, protection, reduction, cyclization, and further functionalization and deprotection researchgate.netrsc.org.
Another synthetic strategy for pterocarpans involves the palladium(0)-catalyzed heteroannulation of benzopyrans, which are derived from o-allylic phenols google.com. This approach is considered versatile and can lead to the stereoselective formation of oxygenated pterocarpans google.com. A different route to the pterocarpan (B192222) framework utilizes a [3C + 3C] annulation strategy, specifically a 1,3-Michael-Claisen condensation, followed by aromatization rsc.org. This method has been applied to the synthesis of maackiain (B7765809) and other related compounds rsc.org.
Stereoselective Synthesis Approaches
Given that this compound is a chiral molecule, stereoselective synthesis is crucial for obtaining the desired enantiomer. Stereoselective approaches to pterocarpan synthesis have been explored mdpi.comufs.ac.za. One method involves the cycloaddition of 1,4-benzoquinone (B44022) and 2H-chromenes catalyzed by a Ti-TADDOLate complex, which has been shown to yield pterocarpans with notable enantiomeric excess mdpi.com. Another direct stereoselective synthetic approach is based on aldol (B89426) condensation ufs.ac.za. The stereochemistry of the ring junction in synthesized pterocarpans is typically determined by comparing 1H NMR spectral data with reported values for related compounds google.com.
Optical resolution of racemic maackiain has also been employed to obtain the enantiomerically pure (-)-6aR,11aR maackiain iupac.org.
Chemoenzymatic and Biocatalytic Strategies for this compound Synthesis
Chemoenzymatic and biocatalytic approaches offer alternative and potentially more sustainable routes to natural products like this compound and its derivatives rsc.orgrsc.org. While direct biocatalytic total synthesis of this compound is complex due to its structure, enzymes play crucial roles in its biosynthesis in plants oup.com. For example, isoflavone (B191592) 2'-hydroxylase (I2'H) is an enzyme involved in an early step of (-)-pterocarpan biosynthesis from isoflavones oup.com. Dirigent domain-containing proteins with isoflavanol dehydratase activity are also implicated in the stereospecific formation of pterocarpans oup.com.
Biocatalytic systems using enzymes like glycosyltransferases have been explored for the modification of pterocarpans, including maackiain, to produce glycosylated derivatives such as maackiain 3-O-glucoside maxapress.com. Whole-cell biocatalytic systems using E. coli expressing specific glycosyltransferases have achieved high conversion rates (up to 100%) and notable titers (e.g., 78.66 µg/mL for maackiain 3-O-glucoside in a 10-mL system) maxapress.com. These biocatalytic methods can be efficient tools for preparing specific derivatives maxapress.com.
Pharmacological Activities and Molecular Mechanisms of Maackiain
Anticancer Activity and Cellular Mechanisms
(-)-Maackiain exhibits significant anti-tumor effects in various cancer types, mediated through several cellular and molecular mechanisms. cjnmcpu.comresearchgate.netnih.govresearchgate.net
Induction of Apoptosis and Cell Cycle Modulation
Studies have shown that this compound can inhibit cancer cell proliferation and induce apoptosis. In nasopharyngeal carcinoma (NPC) CNE1 and CNE2 cells, MA treatment significantly reduced survival rates in a time- and concentration-dependent manner. cjnmcpu.com Flow cytometry analysis revealed that MA promoted apoptosis in these cells. For instance, in CNE1 cells treated with 20, 40, and 80 µmol·L⁻¹ of MA for 24 hours, the percentage of apoptotic cells increased from 6.21% in the control group to 8.73%, 15.93%, and 28.70%, respectively. Similarly, in CNE2 cells, the apoptotic rates were 6.79%, 10.73%, 24.50%, and 30.10% at the same concentrations. cjnmcpu.com
MA also affects the cell cycle, causing cell cycle arrest. In NPC cells, MA treatment led to cell cycle arrest at the G₀/G₁ phase. cjnmcpu.comresearchgate.netnih.gov This modulation of the cell cycle contributes to the inhibition of cancer cell proliferation.
In triple-negative breast cancer (TNBC) cells, MA has also been shown to promote apoptosis. nih.gov This effect is associated with an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2 at both protein and mRNA levels. nih.gov
Table 1: Effect of this compound on Apoptosis in NPC Cells (24h treatment)
| Cell Line | MA Concentration (µmol·L⁻¹) | Apoptotic Cells (%) |
| CNE1 | 0 | 6.21 |
| CNE1 | 20 | 8.73 |
| CNE1 | 40 | 15.93 |
| CNE1 | 80 | 28.70 |
| CNE2 | 0 | 6.79 |
| CNE2 | 20 | 10.73 |
| CNE2 | 40 | 24.50 |
| CNE2 | 80 | 30.10 |
Data derived from flow cytometry analysis of Annexin V PE/7-AAD double staining. cjnmcpu.com
Targeting of Key Oncogenic Signaling Pathways (e.g., MAPK/Ras)
The anti-tumor effects of this compound are linked to its ability to modulate key signaling pathways involved in cancer progression. Research indicates that MA inhibits the MAPK/Ras signaling pathway in NPC cells. cjnmcpu.comresearchgate.netnih.gov Transcriptome sequencing and Western blot experiments have supported this mechanism, suggesting that the inhibition of this pathway is responsible for the observed anti-tumor effects on NPC cells. cjnmcpu.comresearchgate.net Further experiments using tertiary butylhydroquinone (TBHQ), an activator of the MAPK/Ras pathway, showed that TBHQ could neutralize the inhibitory effects of MA, reinforcing the role of this pathway in MA's mechanism of action against NPC. cjnmcpu.comresearchgate.netnih.gov
Regulation of Autophagy and its Contribution to Antitumor Effects
This compound has been shown to regulate autophagy, a cellular process with a complex role in cancer. In cervical cancer cells, MA was found to induce autophagy by inhibiting the mammalian target of rapamycin (B549165) (mTOR) pathway. researchgate.net This regulation of the mTOR/autophagy pathway by MA was dependent on the activation of AMP-activated protein kinase (AMPK), as inhibition of AMPK reversed MA's anti-cervical cancer activity. researchgate.net
Preclinical Efficacy in Diverse Cancer Models (e.g., Nasopharyngeal Carcinoma, Endometrial Cancer)
Preclinical studies have demonstrated the efficacy of this compound in various cancer models, both in vitro and in vivo. In NPC, MA inhibited proliferation and induced apoptosis in CNE1 and CNE2 cells in vitro. cjnmcpu.comresearchgate.netnih.gov Furthermore, in vivo experiments showed that MA treatment significantly decreased the weight and volume of NPC tumors in xenograft models. cjnmcpu.com The reduction in tumor weight was 30.62% for CNE1 tumors and 38.99% for CNE2 tumors, while tumor volume was reduced by 29.19% and 26.86%, respectively, compared to control groups. cjnmcpu.com These in vivo results suggest that MA is an effective anti-NPC agent. cjnmcpu.comresearchgate.net
This compound has also shown therapeutic potential in endometrial cancer in preclinical studies. researchgate.net
Table 2: Effect of this compound on Tumor Growth in NPC Xenograft Models
| Tumor Type | Treatment Group | Tumor Weight Inhibition (%) | Tumor Volume Inhibition (%) |
| CNE1 | MA | 30.62 | 29.19 |
| CNE2 | MA | 38.99 | 26.86 |
Data represents significant decreases compared to the control group (P < 0.05 or P < 0.01). cjnmcpu.com
Anti-Inflammatory and Immunomodulatory Effects
Beyond its anticancer properties, this compound also exhibits anti-inflammatory and immunomodulatory effects. cjnmcpu.comresearchgate.netnih.gov
Modulation of Inflammatory Mediators (e.g., Nitric Oxide, Interleukins)
This compound has been shown to modulate the production of various inflammatory mediators. Studies have indicated that MA can inhibit the production of nitric oxide (NO). tandfonline.com Additionally, a related compound, maackiapterocarpan B, inhibited the production of nitric oxide, tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. jst.go.jp While this specific finding is for a related compound, it suggests a potential for this compound to influence these key inflammatory cytokines as well, which is supported by general findings on MA's anti-inflammatory effects. cjnmcpu.comresearchgate.netnih.gov The control of NO over-production is considered a measure to assess the effects of drugs on the inflammatory response. jst.go.jp
Activation of Cellular Antioxidant and Anti-inflammatory Pathways (e.g., AMPK/Nrf2/HO-1, TLR4/MYD88/NF-κB)
This compound has demonstrated the ability to modulate key cellular pathways involved in antioxidant defense and inflammation. It can activate the AMP-activated protein kinase (AMPK)/nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway. caymanchem.comresearchgate.netnih.gov This activation contributes to its protective effects against conditions like sepsis by inhibiting inflammatory responses and oxidative stress. researchgate.netnih.gov Studies in RAW264.7 cells stimulated with lipopolysaccharide (LPS) showed that this compound initiated the activation of the Nrf2/HO-1 pathway in an AMPK-dependent manner. researchgate.netnih.gov Inhibition of the AMPK/Nrf2 axis was found to abrogate the anti-inflammatory and antioxidant effects of this compound both in vitro and in vivo. researchgate.netnih.gov
Furthermore, this compound has been shown to modulate the Toll-like receptor 4 (TLR4)/myeloid differentiation primary response 88 (MYD88)/nuclear factor-kappa B (NF-κB) pathway. tandfonline.comjensenlab.org In type 2 diabetic rats, maackiain (B7765809) treatment exhibited anti-inflammatory effects by reducing the expression of mRNA and proteins associated with the TLR4/MYD88/NF-κB pathway, including TLR4, MYD88, and NF-κB. tandfonline.com This modulation limited the expression of inflammatory effector molecules, protecting against diabetes-mediated inflammatory damage. tandfonline.com The activation of the TLR4/MYD88/NF-κB pathway typically elevates levels of pro-inflammatory cytokines, chemokines, and pro-fibrotic factors. tandfonline.com this compound's inhibitory action on this pathway contributes to its anti-inflammatory properties. medchemexpress.cnmedchemexpress.comtandfonline.commedchemexpress.com
Role in Inflammasome Activation and Immune Response
Research indicates that this compound plays a role in inflammasome activation and the subsequent immune response. Notably, this compound has been reported to enhance the activation of the NOD-, LRR-, and pyrin domain-containing protein 3 (NLRP3) inflammasome. nih.govmedchemexpress.cnmedchemexpress.comresearchgate.netnih.gov Studies in macrophages have shown that this compound potently amplified caspase-1 cleavage in response to nigericin, a microbial toxin that activates the NLRP3 inflammasome. nih.govnih.govkribb.re.kr This effect was observed in macrophages primed with either LPS or monophosphoryl lipid A, both of which activate innate immune pathways through TLR4. nih.govnih.gov this compound induced the production of vimentin, a mediator essential for NLRP3 inflammasome activation, thereby promoting the formation of the inflammasome complex and subsequent caspase-1 activation. nih.govresearchgate.netnih.gov This leads to increased production of interleukin-1β (IL-1β) via the inflammasome/caspase-1 pathway, suggesting an immunostimulatory effect of this compound by promoting IL-1β production. nih.govresearchgate.netnih.gov
Anti-Allergic Properties and Associated Molecular Pathways
This compound has been identified as a compound with significant anti-allergic properties, primarily mediated through its influence on key signaling molecules and gene expression. chemfaces.comnih.govnih.govthegoodscentscompany.comuni.luresearchgate.netrsc.org
Suppression of Histamine (B1213489) H1 Receptor and Interleukin-4 Gene Expression
A key mechanism underlying the anti-allergic effects of this compound is its ability to suppress the transcriptional upregulation of the histamine H1 receptor (H1R) gene and the interleukin-4 (IL-4) gene. nih.govnih.govuni.luresearchmap.jp The expression level of the H1R gene is strongly correlated with the severity of allergic symptoms. chemfaces.comnih.govnih.govuni.lunih.govacademindex.comdntb.gov.uamdpi.com Studies have shown that this compound suppresses the upregulation of H1R gene expression induced by stimuli such as phorbol (B1677699) 12-myristate 13-acetate (PMA) or histamine in various cell lines, including HeLa cells. chemfaces.comuni.lunih.govdntb.gov.uamdpi.comnih.gov Furthermore, this compound has been shown to suppress the upregulation of IL-4 gene expression. nih.govnih.govuni.lu IL-4 is a crucial cytokine involved in allergic responses. uniprot.org
Inhibition of PKCδ Translocation and Hsp90 Interaction
The suppression of H1R gene expression by this compound is mediated, at least in part, by the inhibition of protein kinase Cδ (PKCδ) activation. nih.govnih.govuni.lu Specifically, this compound disrupts the interaction between heat shock protein 90 (Hsp90) and PKCδ. chemfaces.comnih.govacademindex.commdpi.comnih.govresearchgate.netdntb.gov.ua Hsp90 is a molecular chaperone that interacts with PKCδ, and this interaction is involved in the activation and translocation of PKCδ. chemfaces.comnih.govnih.govresearchgate.netjst.go.jp this compound binds to Hsp90 and inhibits its interaction with PKCδ, which in turn leads to the inhibition of Tyr311 phosphorylation on PKCδ and prevents its translocation to the Golgi apparatus. chemfaces.comnih.govuni.lunih.govnih.govjst.go.jp This disruption of the Hsp90-PKCδ interaction and subsequent inhibition of PKCδ activation are crucial mechanisms by which this compound suppresses H1R gene transcription. chemfaces.comnih.govacademindex.commdpi.comnih.gov
In Vivo Antiallergic Efficacy in Animal Models
The anti-allergic properties of this compound have also been demonstrated in in vivo animal models. In toluene-2,4-diisocyanate (TDI)-sensitized rats, a model for nasal hypersensitivity, pretreatment with maackiain alleviated nasal symptoms. nih.govnih.govuni.lu This alleviation of allergic symptoms was accompanied by the suppression of TDI-induced upregulation of both H1R and IL-4 gene expression in the nasal mucosa of these rats. nih.govnih.govuni.luresearchmap.jp These in vivo findings support the in vitro observations and highlight the potential of this compound as an anti-allergic compound.
Neuroprotective Activity and Mechanisms in Neurological Disorders
This compound has shown promise for its neuroprotective activity, particularly in the context of neurological disorders such as Parkinson's disease (PD) and Alzheimer's disease (AD). researchgate.netdntb.gov.uaresearchgate.netnih.govmdpi.comfrontiersin.org
In models of Parkinson's disease, including Caenorhabditis elegans and SH-SY5Y cell lines, this compound has been shown to ameliorate pathologies associated with 6-hydroxydopamine (6-OHDA) and SNCA (alpha-synuclein) accumulation. researchgate.netdntb.gov.uamdpi.comfrontiersin.org It can modulate the PINK1/Parkin pathway, which is involved in mitochondrial quality control and is often impaired in PD. researchgate.netdntb.gov.uamdpi.com this compound treatment reduced alpha-synuclein (B15492655) aggregation and diminished reactive oxygen species (ROS) levels in 6-OHDA-exposed worms. mdpi.com It also enhanced proteasome and autophagy activity, pathways crucial for clearing misfolded proteins and damaged organelles. mdpi.com
Monoamine Oxidase B (MAO-B) Inhibition and Neurotransmission
This compound has been identified as a potent, selective, and reversible inhibitor of human monoamine oxidase B (MAO-B). nih.govresearchgate.netacs.org MAO-B is an enzyme that plays a significant role in the breakdown of neurotransmitters, including dopamine, primarily in astrocytes. uniroma1.it Inhibition of MAO-B can lead to increased extracellular levels of dopamine, a mechanism utilized in the symptomatic treatment of Parkinson's disease. uniroma1.it Studies have shown that this compound inhibits human MAO-B with an IC50 value of 0.68 μM and exhibits a selectivity index of 126.2 for MAO-B over MAO-A. nih.govresearchgate.net This IC50 value is notably low compared to other natural herbal products. nih.govresearchgate.net Further kinetic studies indicate that this compound is a reversible and competitive inhibitor of MAO-B, with a Ki value of 0.054 μM. nih.govresearchgate.net Molecular docking simulations support the selective binding of this compound to MAO-B, showing a greater binding affinity for MAO-B compared to MAO-A. nih.govresearchgate.net The residue Cys172 in MAO-B is suggested to be a key site for hydrogen bonding with this compound. nih.gov
Attenuation of Oxidative Stress and Neuronal Apoptosis
Oxidative stress is a significant factor in the pathogenesis of neurodegenerative diseases, contributing to mitochondrial injury and the initiation of apoptosis. mdpi.comnih.gov this compound has demonstrated the ability to attenuate oxidative stress and neuronal apoptosis in various models. mdpi.comnih.gov In PC12 cells exposed to amyloid-beta (Aβ), a peptide implicated in Alzheimer's disease, this compound reduced Aβ-induced cell injury and apoptosis. nih.gov It also prevented the generation of reactive oxygen species (ROS) and mitigated the impairment of mitochondrial membrane potential induced by Aβ42. nih.gov Furthermore, this compound increased superoxide (B77818) dismutase (SOD) activity and decreased malondialdehyde (MDA) content in Aβ42-stimulated PC12 cells. nih.gov The protective effects of this compound against Aβ-induced oxidative stress, inflammation, cell injury, and apoptosis in PC12 cells appear to be mediated, at least in part, through the activation of the Nrf2 pathway in a PKC-dependent manner. nih.govlarvol.com In models of Parkinson's disease using Caenorhabditis elegans and SH-SY5Y cells, this compound ameliorated pathologies induced by 6-hydroxydopamine (6-OHDA), a neurotoxic compound that generates ROS and selectively destroys dopaminergic neurons. mdpi.com
Modulation of Mitochondrial Dysfunction and Proteasome Activity (e.g., PINK1/Parkin Pathway)
Mitochondrial dysfunction and impaired proteasome activity are implicated in the pathogenesis of neurodegenerative disorders, including Parkinson's disease. mdpi.combmbreports.orgnih.gov The PINK1/Parkin pathway is a key quality control mechanism involved in the selective degradation of damaged mitochondria (mitophagy) and protein degradation via the ubiquitin-proteasome system (UPS). mdpi.combmbreports.orgdoi.orgnih.gov Defects in this pathway can lead to the accumulation of damaged mitochondria and protein aggregates. mdpi.combmbreports.org Research suggests that this compound can modulate mitochondrial function and proteasome activity, potentially through the PINK1/Parkin pathway. mdpi.combmbreports.org Studies in C. elegans and SH-SY5Y cells showed that this compound ameliorated pathologies associated with Parkinson's disease models by modulating the PINK1/Parkin pathway. mdpi.com Overexpression of PINK1 can suppress the loss of mitochondrial membrane potential and apoptotic neuronal death induced by proteasome inhibitors. mdpi.com Parkin, an E3 ubiquitin ligase, works with PINK1 to promote the degradation of damaged mitochondria and ubiquitinate target proteins for proteasomal degradation or autophagy. mdpi.combmbreports.orgdoi.orgnih.gov Accumulating evidence indicates that parkin possesses neuroprotective effects by preventing neurotoxin-induced oxidative stress and inhibiting apoptosis. mdpi.com
Reduction of Protein Aggregation (e.g., α-Synuclein, Aβ) in Neurodegeneration Models
Protein aggregation, particularly of alpha-synuclein (α-Syn) and amyloid-beta (Aβ), is a pathological hallmark of several neurodegenerative diseases like Parkinson's disease and Alzheimer's disease. mdpi.comstressmarq.comnih.govnih.gov The accumulation and aggregation of these proteins are considered toxic and contribute to neuronal degeneration. mdpi.comnih.gov this compound has shown potential in reducing protein aggregation in neurodegeneration models. mdpi.comnih.gov In C. elegans models, this compound diminished dopaminergic neuron degeneration caused by 6-OHDA exposure, which is associated with α-synuclein pathologies. mdpi.com While the search results primarily focus on the effects of this compound on Aβ-induced injury and oxidative stress nih.gov, the modulation of pathways like PINK1/Parkin, which are involved in clearing protein aggregates mdpi.combmbreports.org, suggests a potential role for this compound in reducing α-synuclein and Aβ aggregation, although direct evidence of reduced aggregation by this compound itself is less explicitly detailed in the provided snippets compared to its effects on related pathologies and pathways. However, other compounds have been shown to stimulate autophagy to clear α-synuclein aggregates mdpi.com, and the PINK1/Parkin pathway is involved in degrading ubiquitinated proteins, including potentially aggregated ones mdpi.combmbreports.org.
Metabolic Regulatory Effects and Anti-Obesity Research
Anti-Adipogenic Potential via PPAR-γ Dependent Mechanisms
This compound has demonstrated anti-adipogenic properties, which refers to its ability to inhibit the differentiation of pre-adipocytes into mature adipocytes. mdpi.comnih.govresearchgate.netunich.it This effect is significantly mediated through a peroxisome proliferator-activated receptor gamma (PPARγ)-dependent mechanism. mdpi.comnih.govresearchgate.netunich.it PPARγ is a nuclear receptor that plays a crucial role in adipogenesis and lipid metabolism. mdpi.comresearchgate.netunich.it Studies in human adipocytes have shown that this compound strongly inhibits adipogenic differentiation by downregulating PPARγ and CCAAT/enhancer binding protein alpha (C/EBPα) signaling, both of which are essential for adipocyte differentiation. researchgate.netunich.it this compound treatment in human adipocytes led to a concentration-dependent decrease in the protein levels of PPARγ and C/EBPα. unich.it
Reduction of Lipid Accumulation and Triglyceride Levels
In addition to its anti-adipogenic effects, this compound has been shown to reduce lipid accumulation and triglyceride levels. mdpi.comnih.govunich.itnih.govresearchgate.net In human adipocytes, this compound inhibited lipogenesis by downregulating sterol regulatory element-binding protein 1 (SREBP1) and its downstream target, acetyl-CoA carboxylase (ACC), both key enzymes in lipid synthesis. researchgate.netunich.it This resulted in a decrease in lipid accumulation. researchgate.netunich.it Studies in a glucose-induced obesity model in Caenorhabditis elegans also showed that this compound treatment led to a significant and concentration-dependent decrease in triglyceride accumulation. mdpi.comnih.govnih.gov The anti-obesogenic effect of this compound in C. elegans was mediated, in part, through the upregulation of metabolic regulators such as the nuclear hormone receptor 49 (nhr-49), a functional homologue of mammalian PPARs, and AMP-activated protein kinase (aak-2/AMPK). mdpi.comnih.govnih.gov These pathways are known to influence lipid metabolism and are associated with caloric restriction mimicking effects. nih.gov
Data Tables
While specific quantitative data points (e.g., precise fold changes in protein levels across all studies) were not consistently provided in a format suitable for comprehensive data tables across all sections based solely on the search results, the following table summarizes some key findings regarding MAO-B inhibition and provides context for the lipid accumulation data in C. elegans.
| Activity / Target | Model System | Key Finding | Quantitative Data (where available) | Source |
| MAO-B Inhibition | Human MAO-B enzyme | Potent, selective, and reversible inhibition | IC50 = 0.68 μM (human MAO-B), Selectivity Index > 126.2, Ki = 0.054 μM | nih.govresearchgate.net |
| Reduction of Triglyceride Accumulation | C. elegans (glucose-induced obesity model) | Concentration-dependent decrease in triglyceride accumulation | Significant reduction compared to control at tested concentrations (e.g., 25, 50, 100 μM) | nih.gov |
| PPARγ Expression | Human adipocytes | Downregulation of protein levels during adipogenesis | Concentration-dependent decrease observed | unich.it |
| C/EBPα Expression | Human adipocytes | Downregulation of protein levels during adipogenesis | Concentration-dependent decrease observed | unich.it |
| SREBP1 Expression | Human adipocytes | Downregulation of gene expression | Inhibited lipogenesis | researchgate.netunich.it |
| ACC Expression | Human adipocytes | Downregulation of gene expression | Inhibited lipogenesis | researchgate.netunich.it |
| aak-2/AMPK Upregulation | C. elegans | Upregulation of gene expression | Involved in anti-obesogenic effect | mdpi.comnih.govnih.gov |
Upregulation of Key Metabolic Regulators (e.g., nhr-49, aak-2/AMPK)
This compound has been shown to influence key metabolic regulators. Studies in Caenorhabditis elegans (C. elegans), a widely used model organism for studying metabolic processes, indicate that this compound counteracts obesity by regulating key metabolic pathways mdpi.com. Specifically, it has been demonstrated to upregulate nuclear hormone receptor 49 (nhr-49) and AMP-activated protein kinase (aak-2/AMPK) in C. elegans mdpi.comsciprofiles.comresearchgate.netnih.govnih.govmdpi.com. NHR-49 is a functional homologue of mammalian PPARs, while AAK-2 is the functional homologue of mammalian AMPK mdpi.comsciprofiles.comresearchgate.netnih.gov. This upregulation of nhr-49 and aak-2 is mediated through the nutrient and energy signaling network nih.govmdpi.com.
Caloric Restriction Mimicking Phenotypes
Research suggests that this compound may mimic the effects of caloric restriction. In C. elegans, this compound treatment has been shown to reduce lipid accumulation in a dose-dependent manner mdpi.com. This anti-obesogenic effect is mediated through the upregulation of metabolic regulators like nhr-49 and aak-2, which are associated with the beneficial effects observed in caloric restriction mdpi.comnih.govmdpi.com. The activation of these pathways is known to positively influence lipid metabolism and is linked to caloric restriction mimicking nih.govmdpi.com.
Antimicrobial and Antiviral Activities
This compound exhibits antimicrobial properties, demonstrating efficacy against certain bacteria and fungi ontosight.aiontosight.ai. This makes it a compound of interest for the potential development of novel antimicrobial agents ontosight.ai.
Antibacterial and Antifungal Spectrum of Activity
This compound has been reported to be toxic to several genera of fungal pathogens that affect both legume and non-legume hosts medchemexpress.com. It has been shown to inhibit the growth of Pythium graminicola and Rhizoctonia solani researchgate.net. Studies have also evaluated its activity against various bacterial strains. While some research indicates limited activity against certain bacteria like Streptococcus pneumoniae, Bacillus coagulans, Klebsiella pneumoniae, and Escherichia coli, it has shown activity against S. pneumoniae with a reported Minimum Inhibitory Concentration (MIC) value biorxiv.orgajol.infoajol.info. Specifically, maackiain was active against S. pneumoniae with an MIC of 12.5 µg/ml in one study ajol.info. It did not show activity against Mycobacteria tuberculosis in one evaluation ajol.infoajol.info. Against fungi, maackiain was found to inhibit Fusarium verticilloides, being the most active compound among those tested in one study, and also inhibited Aspergillus flavus ajol.infoajol.infoajol.info.
Antiviral Efficacy Against Specific Viral Pathogens
Limited research has investigated the antiviral efficacy of this compound against specific viral pathogens. One study exploring antiviral compounds from Sophora interrupta against avian paramyxovirus, Newcastle disease virus (NDV), identified maackiain as exhibiting antiviral activity against NDV infection in chicken embryo fibroblast cell lines researchgate.neturfu.ru. Another study mentioned the evaluation of synthesized compounds, including maackiain, for antiviral activity against polio virus, HSV, and HIV koreascience.kr. However, detailed findings on the spectrum and efficacy against these specific viruses were not extensively provided in the available snippets. One source also mentions that the direct antiviral activity might be of secondary importance compared to an immunomodulating effect thieme-connect.com.
Renal Protective Effects in Diabetic Models
Studies have investigated the potential renal protective effects of this compound in diabetic models. In type 2 diabetic rat models induced by a high-fat diet and streptozotocin, this compound treatment demonstrated significant protection against diabetes-mediated alterations in kidney dysfunction tandfonline.comnih.gov. It was shown to suppress alterations in renal functional markers, including BUN, serum creatinine, 24-hour urinary protein, serum albumin, serum urea, and urinary uric acid nih.gov. This compound treatment also significantly attenuated oxidative stress, inflammation, and apoptosis in the kidneys of diabetic rats tandfonline.comnih.govresearchgate.net. Mechanistically, it was found to modulate pathways such as Nrf2/HO-1 and TLR4/NF-κB/Caspase-3, which are involved in oxidative stress, inflammation, and apoptosis mediated renal damage tandfonline.comnih.govfrontiersin.org. Treatment with this compound led to a reduction in lipid peroxidation products and an increase in antioxidant defense activities tandfonline.comnih.gov. It also reduced the expression of pro-apoptotic factors and improved anti-apoptotic factors, suggesting an anti-apoptotic potential tandfonline.comresearchgate.net.
Structure Activity Relationship Sar Studies of Maackiain
Correlation of Stereochemistry with Biological Potency and Selectivity
The stereochemistry of pterocarpans, including maackiain (B7765809), plays a significant role in their biological activity, particularly their antimicrobial effects. (-)-Maackiain possesses specific stereocenters that define its three-dimensional orientation. Research indicates that the enantiomeric form can dramatically influence the interaction with biological targets, such as enzymes involved in pathogen metabolism.
Studies have shown that some fungal pathogens have the ability to detoxify the (-)-stereoisomer of maackiain, while the (+)-stereoisomer remains toxic to them. This differential detoxification highlights the importance of the precise spatial arrangement of atoms in maackiain for its antifungal potency and selectivity towards different fungal species. For instance, while alfalfa primarily produces (-)-medicarpin, another pterocarpan (B192222), peanut synthesizes (+)-medicarpin, and pea accumulates predominantly (+)-pisatin, demonstrating the natural variation in stereochemistry among plant defense compounds and its implications for plant-pathogen interactions. lipidmaps.org
This stereochemical specificity in detoxification mechanisms underscores the necessity of considering the absolute configuration of maackiain and its derivatives when evaluating their biological activities and potential therapeutic applications.
Identification of Essential Pharmacophoric Elements
Identifying the essential pharmacophoric elements of this compound involves pinpointing the key structural features responsible for its diverse biological activities. While a comprehensive pharmacophore model encompassing all reported activities may require further detailed investigation, the pterocarpan scaffold itself is recognized as the core structure conferring many of its properties. uni.luuni.lu
Based on studies of maackiain and related isoflavonoids, certain functional groups and structural motifs appear to be critical for activity. The hydroxyl group at position 3 is often implicated in biological interactions, as evidenced by the formation of glycosides like trifolirhizin (B192568) (maackiain-3-O-glucoside) and this compound-3-O-glucosyl-6''-O-malonate, which exhibit altered biological profiles compared to the aglycone. uni.luwikipedia.orgplantaedb.comnih.govuni.luuni.lucenmed.com The methylenedioxy group on the aromatic ring is also a common feature in many bioactive pterocarpans.
Comparisons with related compounds, such as medicarpin (B1676140) (which differs by a methoxy (B1213986) group instead of the methylenedioxy group) and pisatin (B192138) (which has a methyl group and a hydroxyl group at different positions and an additional hydroxyl), can provide insights into the contribution of specific substituents to activity. lipidmaps.orgwikipedia.orguni.lulipidmaps.orgnih.govnih.govuni.lunih.goveasychem.orgchem960.com For example, a methoxy substituent in a related isoflavonoid (B1168493) has been suggested as an important pharmacophoric unit for certain activities. uni.lu
Computational studies, particularly molecular docking, implicitly identify interacting residues in target proteins, thereby highlighting the parts of the maackiain structure involved in binding. These interactions, often involving hydrogen bonding, hydrophobic contacts, and pi-pi stacking, contribute to defining the pharmacophore for a specific biological target.
Computational Chemistry and Artificial Intelligence in SAR Exploration
Computational chemistry techniques, such as molecular docking and pharmacophore modeling, are increasingly valuable tools in exploring the SAR of natural compounds like this compound. These methods allow researchers to predict the binding affinity and interaction modes of maackiain and its analogs with target proteins, providing insights that complement experimental studies.
Molecular docking studies have been applied to investigate the potential of maackiain derivatives as inhibitors of various targets, including proteins from SARS-CoV-2 (main protease, RNA-dependent RNA polymerase, and spike protein) and SGLT2. fishersci.caplantaedb.comthegoodscentscompany.comnih.gov These studies involve simulating the binding of the ligand (maackiain derivative) to the active site of the protein, calculating binding scores, and visualizing the interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.
For example, computational studies identified this compound-3-O-glucosyl-6''-O-malonate as a potential inhibitor of SARS-CoV-2 targets based on favorable docking scores and predicted ADMET properties. fishersci.cathegoodscentscompany.com Similarly, docking studies explored the interaction of maackiain, variabilin, and formononetin (B1673546) with SGLT2, suggesting that features like lipophilicity and hydrogen bonding contribute to binding affinity. nih.gov
Impact of Structural Modifications on Efficacy, Specificity, and Target Binding
Structural modifications to the core this compound scaffold can significantly impact its biological efficacy, target specificity, and binding affinity. These modifications can include glycosylation, methylation, or alterations to the aromatic ring systems.
Glycosylation, the attachment of sugar moieties, is a common modification found in nature, leading to compounds like trifolirhizin and this compound-3-O-glucosyl-6''-O-malonate. uni.luwikipedia.orgplantaedb.comnih.govuni.luuni.lucenmed.com These glycosides often exhibit altered solubility, bioavailability, and biological activity compared to the aglycone. For instance, the glycosylated form was investigated for its potential against SARS-CoV-2 targets, suggesting that the sugar moiety influences its interaction with these proteins. fishersci.cathegoodscentscompany.com The presence of a malonyl group attached to the glucosyl moiety in this compound-3-O-glucosyl-6''-O-malonate has also been identified as a key structural element for specific inhibitory activity against an enzyme. uni.lu
The stereochemistry at the chiral centers is another critical structural feature influencing activity, as discussed in Section 5.1. The differential susceptibility of fungal pathogens to the (-) and (+) enantiomers of maackiain demonstrates how subtle changes in three-dimensional structure can lead to significant differences in biological outcomes due to selective metabolism or target interaction. lipidmaps.org
Studies on related isoflavonoids and pterocarpans also provide insights into the impact of structural variations. For example, the presence and position of hydroxyl and methoxy groups on the aromatic rings of isoflavonoids influence their activity against various biological targets, including enzymes like monoamine oxidases. cenmed.comresearchgate.netnih.govuni.luwikidata.org These findings suggest that similar modifications to the maackiain scaffold would likely result in altered efficacy and specificity.
Advanced Analytical Methodologies in Maackiain Research
High-Resolution Chromatographic Techniques for Isolation and Characterization
High-resolution chromatographic techniques are fundamental for the isolation and purification of (-)-Maackiain from complex plant extracts or biological samples. These methods enable the separation of this compound from co-eluting compounds, which is crucial for obtaining pure samples for structural characterization and biological assays. Techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are commonly employed. nih.govresearchgate.nettutorchase.com Preparative chromatography, including preparative HPLC, is utilized to isolate sufficient quantities of pure this compound. nih.gov For instance, preparative chromatography using a reversed-phase HPLC with a methanol-water gradient has been successfully used to yield this compound from Sophora flavescens extracts. nih.gov The effectiveness of chromatographic separation is often evaluated by parameters such as resolution and peak symmetry.
Mass Spectrometry-Based Platforms for Quantitative Analysis and Metabolite Profiling (e.g., UPLC-Q-TOF-MS/MS, LC-MS/MS)
Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are indispensable tools for the quantitative analysis and metabolite profiling of this compound due to their high sensitivity and specificity. mdpi.comalwsci.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely used for the simultaneous quantification of this compound and its metabolites in biological matrices. nih.govresearchgate.netnih.govcapes.gov.br Ultra-Performance Liquid Chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) offers enhanced chromatographic resolution and accurate mass measurements, which are beneficial for comprehensive metabolite identification and profiling. researchgate.netmdpi.com
LC-MS/MS methods for this compound typically involve negative ionization electrospray mass spectrometry in multiple reaction monitoring (MRM) mode for sensitive and reproducible quantification. nih.govnih.govcapes.gov.br This approach allows for the selective detection of parent compound and its known metabolites, such as maackiain-sulfate (M-7-S) and maackiain-glucuronide (M-7-G). nih.govnih.govcapes.gov.br
Studies employing UPLC-Q-TOF-MS have been instrumental in investigating the metabolic fate of this compound. For example, UPLC-Q-TOF-MS has been used to characterize metabolites of maackiain (B7765809) in rats, revealing biotransformation pathways including oxidation, dehydrogenation, sulfate (B86663) conjugation, glucosylation conjugation, and glucuronic acid conjugation. researchgate.net The high mass accuracy provided by Q-TOF-MS aids in the reasonable deduction and characterization of metabolites. researchgate.net
Data from quantitative analysis using LC-MS/MS can be presented in tables showing parameters such as linear range, lower limit of detection (LLOD), intra-day and inter-day variance, and accuracy. For a validated UPLC-MS/MS method, the linear response range for this compound, M-7-S, and M-7-G was reported as 9.75–5000 nM, with an LLOD of 4.88 nM for these analytes. nih.govnih.govcapes.gov.br
Table 1: Performance Parameters of a Validated UPLC-MS/MS Method for this compound and Metabolites nih.govnih.govcapes.gov.br
| Analyte | Linear Range (nM) | LLOD (nM) | Intra-day Variance (%) | Inter-day Variance (%) | Accuracy (%) |
| This compound | 9.75–5000 | 4.88 | < 12.4 | < 11.2 | 85.7–102.0 |
| Maackiain-7-Sulfate | 9.75–5000 | 4.88 | < 12.4 | < 11.2 | 85.7–102.0 |
| Maackiain-7-Glucuronide | 9.75–5000 | 4.88 | < 12.4 | < 11.2 | 85.7–102.0 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation and purity assessment of this compound. azooptics.comslideshare.netjchps.com Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms within the molecule, allowing for the confirmation of its structure. nih.govnih.govkoreascience.kr
NMR spectroscopy can confirm the identity of purified this compound by comparing its spectral data (chemical shifts, splitting patterns, and integration) with known reference data. nih.govnih.govmedchemexpress.com Two-dimensional NMR techniques, such as COSY and HETCOR, can provide additional information about the connectivity of atoms, further supporting structural assignments. slideshare.net Quantitative NMR (qNMR) can be applied to determine the purity of this compound samples. researchgate.net
NMR spectra of this compound have been recorded in various solvents, such as DMSO-d₆ and CDCl₃, using instruments operating at different frequencies (e.g., 400 MHz, 500 MHz). nih.govnih.gov
Development and Validation of Bioanalytical Methods for Complex Biological Matrices
The development and validation of bioanalytical methods are essential for accurately quantifying this compound and its metabolites in complex biological matrices like blood, plasma, serum, or urine. researchgate.netijpsr.comjgtps.com These methods are critical for pharmacokinetic, toxicokinetic, bioavailability, and bioequivalence studies. ijpsr.comjgtps.com
A validated bioanalytical method ensures that the quantitative measurement of analytes in a biological matrix is reliable and reproducible for its intended use. jgtps.com Key validation parameters include selectivity, calibration curves, accuracy, precision, matrix effects, recovery, and stability. ijpsr.comjgtps.comslideshare.net
Sample preparation is a crucial step in bioanalysis to remove interfering endogenous components from the biological matrix. researchgate.net Techniques such as protein precipitation and liquid-liquid extraction are commonly used. nih.govnih.govcapes.gov.brresearchgate.net For instance, a one-step protein precipitation using methanol (B129727) has been employed for the extraction of this compound and its metabolites from plasma. nih.govnih.govcapes.gov.br
Validated LC-MS/MS methods for this compound in blood have demonstrated good accuracy and precision, with intra-day and inter-day variance typically below 15% and accuracy within 85-115%. nih.govnih.govcapes.gov.br Stability studies are also performed to ensure the integrity of the analyte in the biological matrix under different storage conditions. nih.gov
Application of Metabolomics for Systems-Level Understanding of this compound Effects
Metabolomics, the comprehensive analysis of metabolites within a biological system, is increasingly applied to understand the systems-level effects of this compound. alwsci.comdpi.qld.gov.auresearchgate.net By analyzing changes in the metabolome, researchers can gain insights into the biological pathways and processes influenced by this compound. alwsci.comdpi.qld.gov.au
Integrated metabolomics and transcriptomics studies can provide a more complete picture of the cellular and molecular responses to this compound. dpi.qld.gov.au For example, an integrated analysis of metabolomics and transcriptomics was performed to investigate the response mechanisms of Mikania micrantha to infection, where this compound was identified as an accumulating phytoalexin. dpi.qld.gov.au Such studies can reveal how this compound affects the levels of various metabolites, including organic acids, amino acids, and other secondary metabolites, and how these changes correlate with gene expression profiles. dpi.qld.gov.au
Metabolomics approaches, often utilizing techniques like UPLC-Q-TOF-MS, can identify and characterize a wide range of metabolites, providing valuable data for understanding the biochemical impact of this compound. researchgate.netresearchgate.netmdpi.com This can help in identifying potential biomarkers and elucidating the mechanisms underlying the biological activities of this compound. alwsci.comdpi.qld.gov.auresearchgate.net
Ecological Roles and Agronomic Relevance of Maackiain
Role as a Phytoalexin in Plant Innate Immunity
Phytoalexins are low molecular weight antimicrobial compounds synthesized and accumulated by plants in response to biotic and abiotic stresses, playing a crucial role in plant innate immunity. nih.govijsrm.net (-)-Maackiain functions as a phytoalexin in several legume species, contributing to their defense against microbial invasion and colonization. nih.govnih.govapsnet.org The accumulation of this compound is an inducible defense mechanism, meaning it is produced or increases in concentration following exposure to microorganisms or their metabolic by-products. ijsrm.net
Studies have shown a correlation between the accumulation of this compound and resistance to pathogens. For instance, in chickpea (Cicer arietinum), this compound is a significant phytoalexin, and its detoxification by pathogens like Nectria haematococca (also known as Fusarium solani mating population VI) is linked to increased virulence of the pathogen. apsnet.org This suggests that the ability of a pathogen to overcome the plant's defense, in part by degrading phytoalexins like this compound, is a determinant of its pathogenicity. apsnet.org
The production of this compound is part of a rapid metabolic response invoked by the plant at early stages of infection, involving both primary and secondary biosynthetic pathways. plos.org The isoflavonoid (B1168493) biosynthetic pathway, in which maackiain (B7765809) is a component, is a primary defense mechanism in some plants, such as soybean (Glycine max), against fungal infections like Rhizoctonia. plos.org
Interactions with Plant Pathogens, Symbiotic Microbes, and Root-Rhizosphere Dynamics
As an antimicrobial compound, this compound can directly inhibit the growth of various fungal pathogens. researchgate.netresearchgate.net Research indicates that this compound is toxic to several genera of fungal pathogens of both legume and non-legume hosts. researchgate.netresearchgate.net However, the effectiveness of phytoalexins can vary depending on the specific plant-pathogen interaction, and some pathogens have evolved mechanisms to detoxify these compounds. nih.govapsnet.orgfrontiersin.org For example, Colletotrichum gloeosporioides can oxidize this compound to less toxic compounds. nih.gov The detoxification of maackiain has been shown to contribute to the virulence of certain pathogens on host plants like chickpea. apsnet.org
Beyond antagonistic interactions with pathogens, flavonoids, including maackiain, are involved in signaling with beneficial microbes in the rhizosphere. oup.comnih.govresearchgate.net They can act as chemoattractants for specific microbial strains, promoting beneficial interactions. oup.comfrontiersin.org For instance, flavonoids are key signaling compounds in the symbiotic relationship between legumes and nitrogen-fixing Rhizobium bacteria, influencing nod gene expression necessary for nodule formation. oup.comnih.govapsnet.org While flavonoids are known to stimulate symbiotic interactions, some studies also suggest that flavonoids in root exudates can stimulate the germination of spores of certain pathogenic fungi, such as Fusarium solani on legumes, indicating a complex role in plant-microbe interactions. researchgate.netapsnet.org
The exudation of phytochemicals, including flavonoids like this compound, by plant roots significantly affects the biology of the rhizosphere, attracting or repelling specific microorganisms and shaping the composition and diversity of the root microbiome. nih.govfrontiersin.org
Implications for Crop Disease Resistance and Sustainable Agriculture
The role of this compound as a phytoalexin has significant implications for enhancing crop disease resistance, which is a critical aspect of sustainable agriculture. iaea.orgnih.govfrontiersin.org Strategies that leverage the inherent ability of plants to control diseases, including the production of phytoalexins, are vital for reducing reliance on chemical fungicides and promoting environmentally friendly farming practices. iaea.orgfrontiersin.org
Understanding the biosynthesis and regulation of this compound production in crops can inform breeding programs aimed at developing more disease-resistant varieties. iaea.orgnih.gov Genetic manipulation of phytoalexin accumulation has been explored as an approach to enhance disease resistance in engineered plants. nih.gov While much of the research on engineering disease resistance through phytoalexins has focused on compounds like stilbenes, the role of pterocarpans like this compound in this context is also being investigated. nih.gov
The ability of pathogens to detoxify this compound highlights the complexity of host-pathogen interactions and suggests that enhancing resistance may involve not only increasing phytoalexin production but also inhibiting pathogen detoxification mechanisms. apsnet.orgfrontiersin.org
Integrating knowledge of this compound's role in plant defense into integrated pest management (IPM) strategies can contribute to sustainable crop protection. frontiersin.org This includes utilizing resistant cultivars that effectively produce and deploy this compound against key pathogens.
Allelopathic Functions in Plant-Plant Interactions
Allelopathy is a process involving the release of secondary metabolites by plants that influence the growth and development of other plants. inflibnet.ac.in Flavonoids, including maackiain, are recognized as allelochemicals that can mediate plant-plant interactions in the rhizosphere. inflibnet.ac.incore.ac.uk
While the role of flavonoids in allelopathy is less characterized compared to other secondary metabolites, they are released into the rhizosphere and can be involved in plant-plant interference. inflibnet.ac.in This can manifest as either inhibitory or stimulatory effects on neighboring plants, influencing community structure and dynamics in agricultural and natural ecosystems. inflibnet.ac.insci-hub.se
Further research is needed to fully elucidate the specific allelopathic functions of this compound and its impact on competitive interactions between crops and weeds or between different crop varieties in intercropping systems. inflibnet.ac.in
Preclinical Investigations and Translational Perspectives of Maackiain
Utilized In Vitro and In Vivo Experimental Models
Preclinical research on (-)-Maackiain has utilized a variety of experimental models to investigate its biological activities. In vitro studies have commonly employed cell lines relevant to specific diseases, such as human adipocytes for obesity research, colorectal cancer cell lines (HCT116 and HT29), triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and BT549), PC12 cells for neuroprotection studies, and RAW264.7 macrophage cells for inflammation studies. researchgate.netresearchgate.netspringermedizin.denih.gov Cell viability assays, such as the CCK-8 assay, have been used to assess the inhibitory effects of this compound on cell proliferation. springermedizin.de Molecular techniques like real-time quantitative RT-PCR and immunoblot analysis have been employed to determine gene and protein expression levels, providing insights into the underlying mechanisms. nih.govnih.gov
In vivo investigations have utilized animal models to evaluate the effects of this compound in a more complex biological system. Rodent models, including mice and rats, are frequently used due to their physiological similarities to humans. mdpi.com Specific in vivo models include toluene-2,4-diisocyanate (TDI)-sensitized rats for allergic nasal hypersensitivity, high-fat diet (HFD)/streptozotocin (STZ)-induced type 2 diabetic rats for diabetic nephrotoxicity, septic mice for immunomodulatory effects, and transplanted tumor models in nude mice to assess anti-cancer efficacy. researchgate.netnih.govnih.govresearchgate.net The nematode Caenorhabditis elegans has also been utilized as a model organism, particularly in studies related to obesity and Parkinson's disease, offering a platform to study conserved metabolic and neurological pathways. researchgate.netmdpi.com
Assessment of Efficacy in Various Disease Pathologies
Preclinical studies have explored the efficacy of this compound in several disease areas. Its therapeutic potential has been demonstrated in the treatment of endometrial cancer, where it has been reported to induce apoptosis and autophagy via ROS-mediated endoplasmic reticulum stress. researchgate.netresearchgate.net this compound has also shown promising effects in benign prostatic hyperplasia. springermedizin.deresearchgate.net
In the context of cancer, this compound has exhibited inhibitory effects on colorectal cancer cell proliferation in vitro. springermedizin.de It has also been shown to suppress proliferation, foci formation, migration, and invasion of TNBC cells in vitro, and exert a significant inhibitory effect on tumor growth in in vivo TNBC models. researchgate.netresearchgate.net The compound has been found to modulate the miR-374a/GADD45A axis in TNBC. researchgate.net
Studies on neurodegenerative disorders suggest this compound as a novel agent for Parkinson's disease treatment, acting by inhibiting monoamine oxidase B. researchgate.netmdpi.com It has shown neuroprotective potential in C. elegans and human SH-SY5Y cell lines, and has been reported to ameliorate 6-hydroxydopamine and SNCA pathologies by modulating the PINK1/Parkin pathway. researchgate.net Furthermore, this compound has demonstrated protective effects against amyloid-beta-induced cellular injury in PC12 cells by priming the PKC-Nrf2 pathway. researchgate.net
For metabolic disorders, this compound has shown anti-adipogenic capacity in human adipocytes in vitro, diminishing lipid accumulation during differentiation. researchgate.net In a C. elegans obesity model, it reduced lipid accumulation and increased locomotor activity, mimicking caloric restriction through the upregulation of key metabolic regulators like nhr-49 and aak-2 (AMPK). mdpi.comnih.gov this compound has also suppressed alterations in metabolic parameters, lipid profile, and kidney functionality markers in type 2 diabetic rats, reducing lipid peroxidation and improving antioxidant levels. researchgate.netdntb.gov.ua
This compound has been identified as a novel antiallergic compound. nih.govnih.gov In TDI-sensitized rats, it alleviated nasal symptoms and suppressed the upregulation of histamine (B1213489) H1 receptor (H1R) and interleukin (IL)-4 gene expression. nih.govnih.gov Its suppressive effect on H1R gene expression is mediated by the inhibition of PKCδ activation. nih.govnih.gov Additionally, this compound has demonstrated immunomodulatory effects against sepsis in mice, reducing organ injury, systematic inflammation, and oxidative stress. researchgate.net In vitro, it reduced inflammatory cytokines and reactive oxygen species in LPS-stimulated RAW264.7 macrophage cells, activating the Nrf2/HO-1 pathway in an AMPK-dependent manner. researchgate.net
The following table summarizes some of the disease pathologies and models used in preclinical investigations of this compound efficacy:
| Disease Pathology | In Vitro Models | In Vivo Models | Key Findings |
| Endometrial Cancer | Not explicitly specified in snippets | Not explicitly specified in snippets | Induces apoptosis and autophagy via ROS-mediated ER stress. researchgate.net |
| Benign Prostatic Hyperplasia | Not explicitly specified in snippets | Not explicitly specified in snippets | Showed promising applications. springermedizin.de |
| Colorectal Cancer | HCT116, HT29 cell lines | Not explicitly specified in snippets | Inhibited cell viability and proliferation. springermedizin.de |
| Triple-Negative Breast Cancer | MDA-MB-231, BT549 cell lines | Transplanted tumor models in nude mice | Suppressed proliferation, migration, invasion in vitro; inhibited tumor growth in vivo. researchgate.netnih.govresearchgate.net Modulates miR-374a/GADD45A axis. researchgate.net |
| Parkinson's Disease | Human SH-SY5Y cell line | Caenorhabditis elegans | Inhibits monoamine oxidase B; neuroprotective; modulates PINK1/Parkin pathway. researchgate.netresearchgate.netmdpi.com |
| Alzheimer's Disease | PC12 cells | Not explicitly specified in snippets | Protects against amyloid-beta-induced cellular injury via PKC-Nrf2 pathway. researchgate.net |
| Obesity | Human adipocytes | Caenorhabditis elegans | Inhibits adipogenic differentiation; reduces lipid accumulation; upregulates metabolic regulators (nhr-49, aak-2). researchgate.netmdpi.comnih.gov |
| Type 2 Diabetes Nephrotoxicity | Not explicitly specified in snippets | High-fat diet/streptozotocin-induced rats | Suppressed metabolic alterations; reduced lipid peroxidation; improved antioxidant levels. researchgate.netdntb.gov.ua |
| Allergic Disease | Not explicitly specified in snippets | Toluene-2,4-diisocyanate (TDI)-sensitized rats | Alleviated nasal symptoms; suppressed H1R and IL-4 gene expression; inhibited PKCδ activation. nih.govnih.gov |
| Sepsis | RAW264.7 macrophage cells (LPS-stimulated) | Septic mice | Reduced organ injury, inflammation, oxidative stress in vivo; reduced inflammatory mediators in vitro; activated AMPK/Nrf2/HO-1 pathway. researchgate.net |
Research on Biocompatibility and Preclinical Safety Profiles
Preclinical evaluation of potential therapeutic compounds includes assessing their biocompatibility and safety profiles. Biocompatibility refers to the interaction of a material with biological tissues and systems, ensuring it does not produce harmful effects. magnascientiapub.commdpi.com Preclinical safety assessment aims to demonstrate the safety of a compound through sufficient scientific evidence, including toxicological risk. prineos.com
While the provided search results mention safety assessments for this compound in specific models, such as the absence of toxicity in C. elegans up to certain concentrations and in macrophages, mice, and E. coli, detailed comprehensive biocompatibility and preclinical safety profiles across various systems and potential toxicological risks were not extensively described within the snippets. nih.gov Preclinical evaluation typically involves a range of in silico, in vitro, ex vivo, and in vivo tests to gather evidence on safety and efficacy. prineos.com The ISO 10993 standards provide a framework for biological evaluation of medical devices, which includes biocompatibility testing, and this involves assessing interactions with biological systems to identify potential hazards like toxicity, inflammation, and immunological responses. magnascientiapub.commdpi.com Further detailed research specifically focused on the comprehensive preclinical safety and biocompatibility of this compound across different routes of administration and durations of exposure would be necessary to build a complete profile.
Investigation of Synergistic Therapeutic Combinations
The investigation of synergistic therapeutic combinations is a crucial aspect of preclinical research to potentially enhance efficacy and reduce toxicity. harvard.edumedrxiv.orgdrug-dev.com While the search results indicate that this compound has been studied in combination with other agents in some contexts, detailed information on synergistic therapeutic combinations involving this compound is limited within the provided snippets.
One study mentioned assessing a hybrid combination of this compound with orlistat (B1677487) in a C. elegans obesity model for suspected synergistic interaction. mdpi.comresearchgate.net The authors observed that this compound, when used in conjunction with orlistat, did not demonstrate toxicity and resulted in a decrease in lipid accumulation, and the combination potentially potentiated the lipid-reducing activity of orlistat. mdpi.comresearchgate.net Mechanistically, the combination influenced the expression of certain genes differently than this compound or orlistat alone. nih.gov
Another search result broadly discusses the importance of combination therapy, particularly in cancer, to target multiple pathways and overcome biological heterogeneity. drug-dev.com It highlights that in vitro testing is used to identify drug-drug interactions and assess synergy or antagonism for drug combinations at the preclinical stage. drug-dev.com While this underscores the general approach to studying synergistic combinations in preclinical settings, it does not provide specific details about other combinations involving this compound that have been investigated.
Further research is needed to comprehensively explore potential synergistic therapeutic combinations of this compound with other compounds for various disease indications, utilizing appropriate in vitro and in vivo models to evaluate enhanced efficacy and favorable safety profiles.
Emerging Research Frontiers and Future Directions for Maackiain Studies
Identification of Undiscovered Molecular Targets and Interaction Networks
Future research aims to identify previously undiscovered molecular targets and comprehensively map the interaction networks through which (-)-Maackiain exerts its biological effects. Network pharmacology analysis has already suggested that Maackiain (B7765809) may function as a key active compound in certain therapeutic contexts. researchgate.net Studies have indicated that this compound can inhibit the activation of PKCδ, a crucial enzyme in H1R signaling, leading to the suppression of H1R gene transcription. nih.govnih.gov It has also been shown to modulate the miR-374a/GADD45A axis in triple-negative breast cancer cells. frontiersin.orgnih.gov Further investigation into these and other potential targets using advanced techniques like network pharmacology and multi-omics approaches is essential to fully understand its complex mechanisms. researchgate.netresearchgate.net Network analysis of this compound in combination with other compounds has highlighted potential pathways such as the PI3K/AKT signaling pathway in benign prostatic hyperplasia. frontiersin.org Understanding the topological and statistical properties of protein interaction networks and their relationship with drug targets can provide insights into potential new targets. plos.orgnih.gov
Advanced Stereochemical and Enantioselective Pharmacological Research
Research into the stereoselectivity of this compound's pharmacological actions is a critical future direction. Studies have shown that synthetic this compound and (+)-Maackiain exhibit stereoselectivity for the suppression of IL-4 gene expression but not for H1R gene expression, suggesting distinct target proteins for these transcriptional signaling pathways. nih.govnih.gov This highlights the importance of studying the specific enantiomer, this compound, to understand its precise interactions and optimize its therapeutic efficacy. Future research should focus on the stereoselective synthesis and evaluation of this compound to fully elucidate the role of its specific three-dimensional structure in binding to molecular targets and eliciting desired pharmacological responses.
Integration of Multi-Omics Data for Holistic Pathway Analysis
Integrating multi-omics data, such as genomics, transcriptomics, proteomics, and metabolomics, is crucial for a holistic understanding of how this compound affects biological systems. Multi-omics characterization has been used to illustrate metabolomic changes in a pathway-based manner in conditions like endometrial cancer, providing a comprehensive view of altered metabolism. researchgate.net By applying these approaches to this compound studies, researchers can gain deeper insights into the intricate molecular pathways and networks it influences. This integrated analysis can help identify key biomarkers, understand the interplay between different biological layers, and reveal the full spectrum of this compound's effects. researchgate.net Resources like the Multi-omics toolbox (MOTBX) are being developed to support the translational research community by providing validated resources for the adoption of multi-omics approaches in personalized medicine. eatris.eu
Development of Novel Drug Delivery Systems and Formulation Strategies
Future research should focus on developing novel drug delivery systems and formulation strategies to enhance the bioavailability, solubility, and targeted delivery of this compound. Pharmacokinetic studies have indicated that this compound possesses low bioavailability and absorption, as well as a rapid elimination rate in its pure form. nih.gov However, its absorption rates were observed to be higher when administered in extracts, potentially due to increased solubility and reduced metabolism by other components. nih.gov Addressing these pharmacokinetic limitations through innovative formulations, such as nanoparticles, liposomes, or other advanced delivery systems, is essential to improve its therapeutic efficacy and enable its clinical application. core.ac.ukoutsourcedpharma.com Strategies for formulating biopharmaceuticals, including optimizing delivery systems and managing stability, can offer valuable insights for this compound formulation development. scholarsresearchlibrary.com Future research should also include in vivo tracking of this compound within drug delivery systems. nih.gov
Exploration of Bioinspired Synthesis and Combinatorial Approaches
Exploring bioinspired synthesis and combinatorial approaches can lead to the discovery of novel this compound analogs with improved pharmacological properties. Bioinspired synthesis aims to mimic natural biosynthetic pathways to create complex molecules. researchgate.nettcgls.comosti.gov By understanding the natural synthesis of this compound in plants, researchers can develop more efficient and sustainable synthetic routes and design structural modifications to enhance its activity, specificity, and pharmacokinetic profile. Combinatorial approaches, involving the synthesis and screening of libraries of this compound derivatives, can help identify compounds with superior therapeutic potential. This could involve modifying different parts of the this compound structure to explore structure-activity relationships systematically.
Deepening Understanding of Ecological Roles and Environmental Impact
Further research is needed to deepen the understanding of this compound's ecological roles and potential environmental impact. As a natural compound found in various plants, this compound likely plays a role in plant defense mechanisms and interactions with other organisms in its environment. Studies on the degradation of pterocarpan (B192222) phytoalexins like this compound by fungi, such as Ascochyta rabiei, provide insights into its fate in the environment. researchgate.net Understanding these ecological interactions can offer valuable information about its natural function and potential implications for ecosystems. Additionally, as research progresses towards potential large-scale production or application, evaluating the environmental impact of its synthesis and potential release into the environment is crucial for sustainable development. pbl.nleuropa.eueuric.org While the environmental impact of this specific product has not been fully assessed, ecotoxicity studies are important for understanding the broader environmental implications of such compounds. lgcstandards.com
Translational Research from Preclinical Findings to Potential Therapeutic Applications
A significant future direction involves the translational research necessary to move promising preclinical findings for this compound towards potential therapeutic applications in humans. Preclinical studies have demonstrated the therapeutic potential of Maackiain in various conditions, including endometrial cancer, benign prostatic hyperplasia, triple-negative breast cancer, Parkinson's disease, and type 2 diabetes-induced kidney damage. researchgate.netfrontiersin.orgnih.govcjnmcpu.commdpi.comdovepress.comresearchgate.net Translational research acts as a bridge between basic science discoveries and clinical applications, aiming to convert scientific knowledge into interventions that benefit human health. leicabiosystems.comnih.govnih.gov This involves rigorous testing in appropriate preclinical models and, if successful, progressing to clinical trials to evaluate safety and efficacy in humans. nih.govresearchgate.net Given the observed pharmacological activities, future translational studies are warranted to explore the clinical utility of this compound for various diseases. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard methods for isolating (-)-Maackiain from natural sources?
- Methodological Answer : this compound is typically extracted from Sophora flavescens using polar solvents like ethanol or methanol via Soxhlet extraction. Subsequent purification employs column chromatography with silica gel or preparative HPLC. Purity verification (≥95%) is confirmed via LC-MS or NMR, referencing solvent compatibility (e.g., acetonitrile/chloroform for stock solutions) .
- Key Data :
- Source plant: Sophora flavescens (root extracts)
- Purity thresholds: ≥95% (HPLC-UV)
- Stability: ≥4 years at -20°C .
Q. Which in vitro models are commonly used to study this compound's anti-inflammatory effects?
- Methodological Answer : RAW 264.7 murine macrophages are standard for LPS-induced NO production assays. Experimental design includes pre-treatment with this compound (e.g., 10–50 µM), followed by LPS stimulation. NO levels are quantified via Griess reagent, with controls for cytotoxicity (e.g., MTT assay). Dose-response curves and IC50 calculations are critical for reproducibility .
- Key Data :
- IC50 for NO inhibition: ~20 µM in RAW 264.7 cells
- Controls: Untreated cells vs. LPS-only groups .
Advanced Research Questions
Q. How do researchers address discrepancies in this compound's efficacy across cell lines?
- Methodological Answer : Variations in efficacy (e.g., H1 receptor inhibition in HeLa vs. RBL-2H3 cells) require rigorous dose standardization and cell-specific validation. Researchers should:
- Perform time-course and dose-response experiments.
- Compare transcriptional responses (e.g., qPCR for Il-4 mRNA).
- Account for cell line-specific receptor expression profiles .
Q. What strategies are recommended for elucidating this compound's mechanism in allergic responses?
- Methodological Answer : Combine in vivo and in vitro approaches:
- In vivo : Use TDI-induced murine allergy models (e.g., 20 mg/kg/day oral dosing) to monitor symptom reduction and cytokine levels (ELISA for IL-4, IL-13).
- In vitro : siRNA knockdown in RBL-2H3 cells to identify signaling pathways (e.g., NF-κB or MAPK).
- Multi-omics integration (transcriptomics/proteomics) enhances mechanistic clarity .
Q. How should researchers design dose-response experiments for this compound to ensure reproducibility?
- Methodological Answer :
- Range-finding : Test 0.1–100 µM (in vitro) or 5–50 mg/kg (in vivo).
- Solvent controls : Use ≤0.1% DMSO to avoid cytotoxicity.
- Statistical rigor : Include triplicate replicates, ANOVA with post-hoc Tukey tests, and power analysis (α=0.05, β=0.2) .
Data Analysis & Interpretation
Q. What statistical approaches are optimal for analyzing this compound's preclinical effects?
- Methodological Answer :
- Continuous data : Mixed-effects models for longitudinal studies (e.g., survival rates in CLP-induced sepsis).
- Categorical outcomes : Fisher’s exact test for binary responses (e.g., allergy symptom presence/absence).
- Meta-analysis : Use PRISMA guidelines to aggregate data from heterogeneous studies .
Q. How can meta-analysis resolve conflicting data on this compound's bioavailability?
- Methodological Answer :
- Inclusion criteria : Prioritize studies with pharmacokinetic parameters (AUC, Cmax, T½) from validated assays (HPLC-MS).
- Heterogeneity assessment : Apply I² statistics; subgroup analyses by administration route (oral vs. intraperitoneal) .
- Example finding : Oral bioavailability <10% in murine models, suggesting formulation optimization (e.g., nanoencapsulation) .
Ethical & Reproducibility Considerations
- Data transparency : Share raw data (e.g., NMR spectra, survival curves) in supplementary materials with detailed protocols .
- Ethical compliance : Adhere to ARRIVE guidelines for animal studies, including randomization and blinding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
